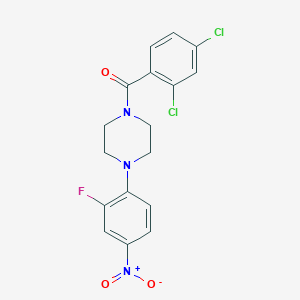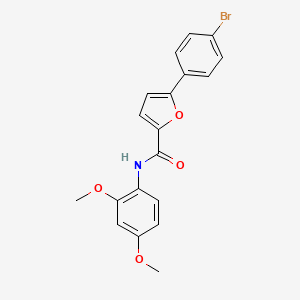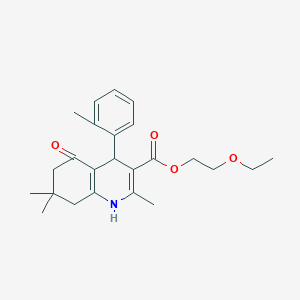![molecular formula C21H20N2O4 B4895076 2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic small molecule that was initially developed as an inhibitor of vascular endothelial growth factor receptor (VEGFR). Since its discovery, SU5416 has been extensively studied for its potential in cancer therapy and angiogenesis inhibition.
Wirkmechanismus
2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione inhibits the VEGF signaling pathway by binding to the ATP-binding site of VEGFR-2, which is a key receptor for VEGF. This binding prevents the activation of downstream signaling pathways that are essential for angiogenesis and tumor growth. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells and endothelial cells. In vivo studies have shown that this compound inhibits tumor growth and angiogenesis in animal models. However, this compound has also been shown to have some toxic effects, such as hepatotoxicity and cardiotoxicity, which limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, such as its high potency and specificity for VEGFR-2. It is also readily available and can be synthesized in large quantities. However, this compound has some limitations, such as its toxicity and potential off-target effects. Researchers must carefully consider these limitations when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new analogs with improved specificity and reduced toxicity. Another area of interest is the combination of this compound with other drugs to enhance its efficacy and reduce toxicity. Additionally, researchers are exploring the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, researchers are investigating the potential of this compound in treating other diseases, such as age-related macular degeneration and pulmonary hypertension.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has been extensively studied for its potential in cancer therapy and angiogenesis inhibition. Its mechanism of action involves the inhibition of the VEGF signaling pathway, which is essential for angiogenesis and tumor growth. Despite its potential therapeutic benefits, this compound has some limitations, such as its toxicity and potential off-target effects. However, ongoing research is exploring new analogs and combination therapies to enhance its efficacy and reduce toxicity. This compound remains an important compound in the field of cancer research and angiogenesis inhibition.
Synthesemethoden
The synthesis of 2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves a multi-step process that starts with the reaction between 2-nitrobenzaldehyde and 4-morpholineethanol to form 2-(4-morpholinyl)benzaldehyde. This intermediate undergoes a condensation reaction with N-benzylglycine to form the key intermediate, 2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]indoline-1,3-dione. The final step involves the oxidation of the indoline-1,3-dione to form this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential in cancer therapy and angiogenesis inhibition. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. This compound has also been shown to inhibit angiogenesis by blocking the VEGF signaling pathway, which is essential for the formation of new blood vessels in tumors. In addition, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Eigenschaften
IUPAC Name |
2-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCVKLWHONNUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)
